3,3'-Disulfanediylbis((2S)-2-methylpropanoic) acid
Overview
Description
. This compound features a disulfide bond linking two amino acid residues, making it a significant molecule in various biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis((2S)-2-methylpropanoic) acid typically involves the formation of a disulfide bond between two cysteine derivatives. One common method includes the oxidation of cysteine residues under controlled conditions to form the disulfide linkage . The reaction conditions often involve mild oxidizing agents such as hydrogen peroxide or iodine in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pH, and oxidant concentration is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3,3’-Disulfanediylbis((2S)-2-methylpropanoic) acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfonic acids under strong oxidizing conditions.
Substitution: The amino groups can participate in substitution reactions with acylating or alkylating agents to form amides or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Acylating Agents: Acetic anhydride, benzoyl chloride.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Amides, alkylated products.
Scientific Research Applications
3,3’-Disulfanediylbis((2S)-2-methylpropanoic) acid has diverse applications in scientific research:
Mechanism of Action
The primary mechanism of action of 3,3’-Disulfanediylbis((2S)-2-methylpropanoic) acid involves the formation and cleavage of disulfide bonds. These bonds are crucial in maintaining the tertiary and quaternary structures of proteins. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bridges that stabilize protein structures . This interaction is essential in various biochemical pathways, including redox signaling and enzyme regulation.
Comparison with Similar Compounds
Similar Compounds
L-Cystine: A naturally occurring amino acid with a similar disulfide linkage.
N,N’-di-L-Alanyl-L-cystine: Another compound with a disulfide bond linking two amino acid residues.
Uniqueness
3,3’-Disulfanediylbis((2S)-2-methylpropanoic) acid is unique due to its specific stereochemistry and the presence of additional functional groups that allow for diverse chemical modifications. This makes it a versatile compound in synthetic chemistry and biochemical research .
Properties
IUPAC Name |
(2S)-3-[[(2S)-2-carboxypropyl]disulfanyl]-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S2/c1-5(7(9)10)3-13-14-4-6(2)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12)/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLWLHRHIFTILV-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSSCC(C)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSSC[C@@H](C)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215453 | |
Record name | 3,3'-Disulfanediylbis((2S)-2-methylpropanoic) acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80215453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65134-74-9 | |
Record name | 3,3'-Disulfanediylbis((2S)-2-methylpropanoic) acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065134749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3'-Disulfanediylbis((2S)-2-methylpropanoic) acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80215453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-DISULFANEDIYLBIS((2S)-2-METHYLPROPANOIC) ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KYY7I2KQL2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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